N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide
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Overview
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide, also known as CATA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CATA is a thioamide derivative of 3-chloroaniline and acetic acid, which is synthesized through a specific method.
Mechanism of Action
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and immune responses. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has also been found to induce apoptosis in cancer cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is also stable under normal laboratory conditions. However, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. One potential area of research is the development of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide and its potential targets. Additionally, further studies are needed to evaluate the efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide in animal models of various diseases, including cancer and diabetes.
Synthesis Methods
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide involves the reaction of 3-chloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3-chloroaniline-2-thiolate. This intermediate is then reacted with acetic anhydride to form N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. The synthesis method of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has potential applications in various research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLUNPOTWVHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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